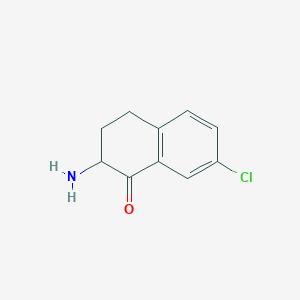
2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of a naphthalene derivative followed by amination. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydronaphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,4-dihydronaphthalen-1(2H)-one: Lacks the chloro substituent.
7-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the amino group.
2-Amino-7-chloronaphthalene: Lacks the dihydro functionality.
Uniqueness
2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both the amino and chloro groups, which can influence its reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H10ClNO |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
2-amino-7-chloro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10ClNO/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1,3,5,9H,2,4,12H2 |
Clé InChI |
QAQBEXXUWKWCMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2)Cl)C(=O)C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


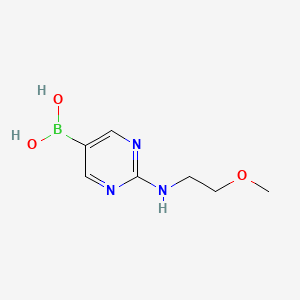
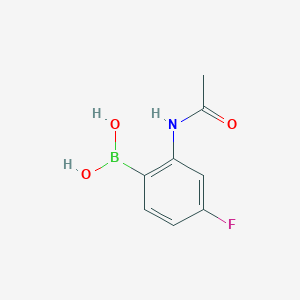
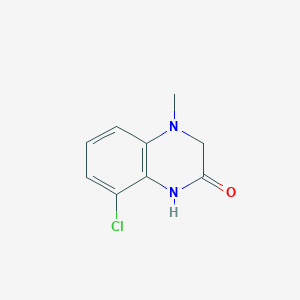


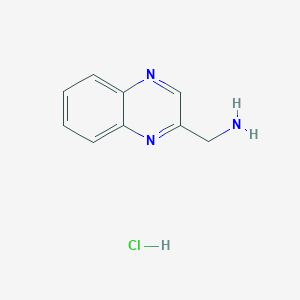

![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)

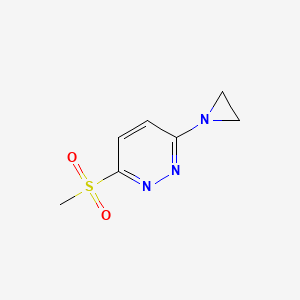

![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)


